molecular formula C20H14Br2N2O4S3 B14939560 4-bromo-N-[(4-bromophenyl)sulfonyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide

4-bromo-N-[(4-bromophenyl)sulfonyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide

Cat. No.: B14939560
M. Wt: 602.3 g/mol
InChI Key: QNLPGMZTDYFZKT-UHFFFAOYSA-N
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Description

4-BROMO-N-[(4-BROMOPHENYL)SULFONYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1-BENZENESULFONAMIDE is a complex organic compound that features a combination of bromophenyl, sulfonyl, benzothiazolyl, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-[(4-BROMOPHENYL)SULFONYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Bromophenyl Group: This step involves the bromination of the phenyl ring using bromine or a brominating agent.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

    Coupling Reactions: The final step involves coupling the bromophenyl sulfonyl intermediate with the benzothiazole derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-[(4-BROMOPHENYL)SULFONYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfonyl and benzothiazole groups can participate in redox reactions.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Sulfonylation: Sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Cross-Coupling: Palladium catalysts with ligands such as triphenylphosphine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

4-BROMO-N-[(4-BROMOPHENYL)SULFONYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1-BENZENESULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties.

    Biological Studies: It can be used to study the interactions of sulfonamide and benzothiazole derivatives with biological targets.

Mechanism of Action

The mechanism of action of 4-BROMO-N-[(4-BROMOPHENYL)SULFONYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The benzothiazole moiety can also interact with biological molecules, affecting various pathways.

Comparison with Similar Compounds

Similar Compounds

    4-BROMO-N-[(4-BROMOPHENYL)SULFONYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1-BENZENESULFONAMIDE: shares similarities with other sulfonamide and benzothiazole derivatives.

    N-(4-BROMOPHENYL)SULFONYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1-BENZENESULFONAMIDE: Lacks the additional bromine atom.

    N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1-BENZENESULFONAMIDE: Lacks both bromine atoms and the sulfonyl group.

Uniqueness

The presence of both bromine atoms and the sulfonyl group in 4-BROMO-N-[(4-BROMOPHENYL)SULFONYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1-BENZENESULFONAMIDE makes it unique, providing distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C20H14Br2N2O4S3

Molecular Weight

602.3 g/mol

IUPAC Name

4-bromo-N-(4-bromophenyl)sulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C20H14Br2N2O4S3/c1-13-2-11-18-19(12-13)29-20(23-18)24(30(25,26)16-7-3-14(21)4-8-16)31(27,28)17-9-5-15(22)6-10-17/h2-12H,1H3

InChI Key

QNLPGMZTDYFZKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(S(=O)(=O)C3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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